2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester
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Overview
Description
2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. Boronic esters are valuable intermediates in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester typically involves the reaction of 2-bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete esterification .
Chemical Reactions Analysis
2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Scientific Research Applications
2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester include:
2-Bromo-4-methylphenylboronic acid pinacol ester: This compound has a methyl group instead of a methoxycarbonyl group, which affects its reactivity and stability.
2-Bromo-4-isopropylphenylboronic acid pinacol ester: The isopropyl group provides different steric and electronic properties compared to the methoxycarbonyl group.
Phenylboronic acid pinacol ester: This simpler compound lacks the bromine and nitro substituents, making it less reactive in certain transformations.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H17BBrNO6 |
---|---|
Molecular Weight |
386.00 g/mol |
IUPAC Name |
methyl 3-bromo-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BBrNO6/c1-13(2)14(3,4)23-15(22-13)11-9(16)6-8(12(18)21-5)7-10(11)17(19)20/h6-7H,1-5H3 |
InChI Key |
NVZDZKOPEVODOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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